molecular formula C11H17NO6 B13708865 Methyl (2S,4R)-1-Boc-4-hydroxy-5-oxopyrrolidine-2-carboxylate

Methyl (2S,4R)-1-Boc-4-hydroxy-5-oxopyrrolidine-2-carboxylate

Cat. No.: B13708865
M. Wt: 259.26 g/mol
InChI Key: MTLIHXONXHCHHY-UHFFFAOYSA-N
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Description

N-tert-Butoxycarbonyl-trans-4-hydroxy-5-oxo-L-proline methyl ester . This compound is a derivative of proline, an amino acid, and is often used in organic synthesis and pharmaceutical research. It has the molecular formula C11H17NO6 and a molecular weight of 259.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butoxycarbonyl-trans-4-hydroxy-5-oxo-L-proline methyl ester typically involves the protection of the amino group of L-proline followed by esterification and hydroxylation. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-tert-Butoxycarbonyl-trans-4-hydroxy-5-oxo-L-proline methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-tert-Butoxycarbonyl-trans-4-hydroxy-5-oxo-L-proline methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of proline-rich peptides.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl-trans-4-hydroxy-5-oxo-L-proline methyl ester involves its interaction with biological molecules. It can act as an inhibitor of certain enzymes by mimicking the structure of proline, thereby interfering with enzyme-substrate interactions. The compound’s hydroxyl and ester groups play a crucial role in binding to the active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butoxycarbonyl-L-proline methyl ester
  • N-tert-Butoxycarbonyl-4-hydroxy-L-proline methyl ester
  • N-tert-Butoxycarbonyl-5-oxo-L-proline methyl ester

Uniqueness

N-tert-Butoxycarbonyl-trans-4-hydroxy-5-oxo-L-proline methyl ester is unique due to the presence of both hydroxyl and oxo groups at specific positions, which enhances its reactivity and binding affinity in biochemical applications. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-hydroxy-5-oxopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-11(2,3)18-10(16)12-6(9(15)17-4)5-7(13)8(12)14/h6-7,13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLIHXONXHCHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC(C1=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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